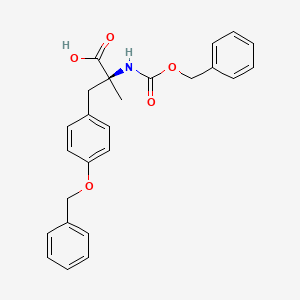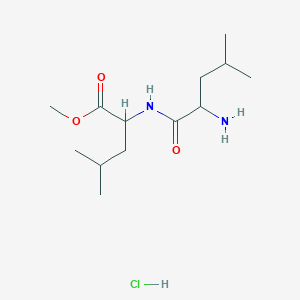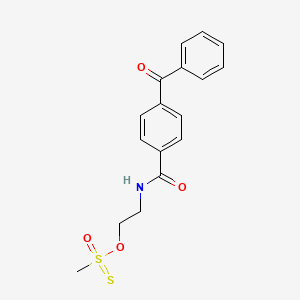
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzoyl group, a benzamide moiety, and a methylsulfonothioyloxyethyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recoverable catalysts ensures high yields and cost-effectiveness. Additionally, the process can be optimized for continuous production, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., FeBr3) are used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . Additionally, its anti-cancer properties may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide: Known for its use as a carbonic anhydrase inhibitor.
N-benzimidazol-2yl benzamide:
Uniqueness
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing and potential anti-cancer properties set it apart from other benzamide derivatives.
Propriétés
Formule moléculaire |
C17H17NO4S2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide |
InChI |
InChI=1S/C17H17NO4S2/c1-24(21,23)22-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
Clé InChI |
HEMRLNYUNOVYAV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




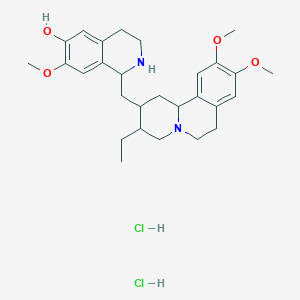
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
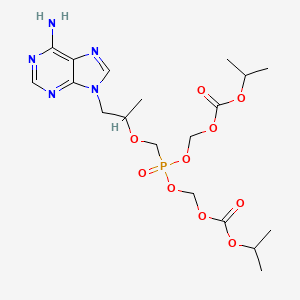
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
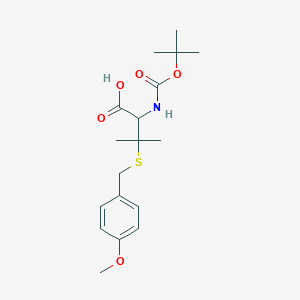
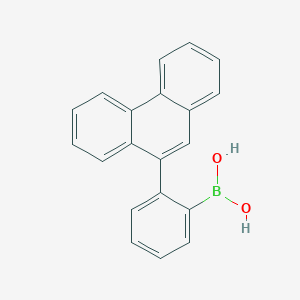
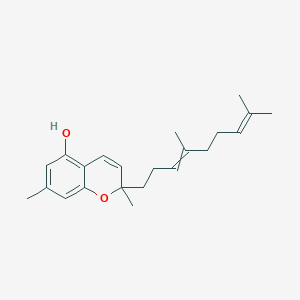
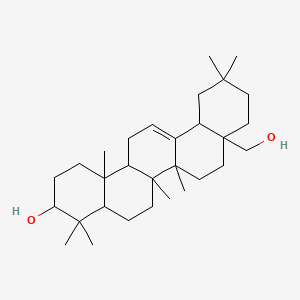
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
